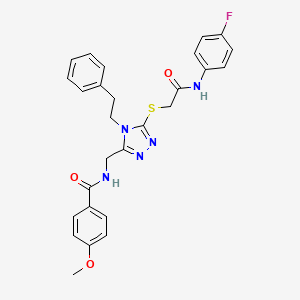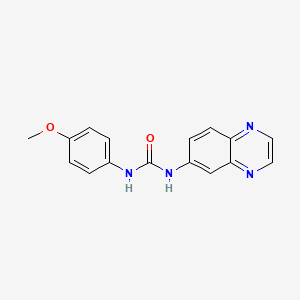![molecular formula C19H19BrFNO2 B2888514 (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477889-13-7](/img/structure/B2888514.png)
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-bromo-3-methylaniline, is prepared through bromination and methylation of aniline.
Synthesis of the Prop-2-en-1-one Moiety: This involves the reaction of 4-(3-fluoropropoxy)benzaldehyde with an appropriate acetylating agent to form the prop-2-en-1-one structure.
Coupling Reaction: The final step involves coupling the aniline derivative with the prop-2-en-1-one moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a halogenated aromatic ring.
Cresol: Shares the aromatic ring structure with different functional groups.
Uniqueness
(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to its combination of bromine, fluorine, and aniline moieties, which confer distinct chemical and biological properties not found in simpler compounds like 4-iodobenzoic acid or cresol.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO2/c1-14-13-16(5-8-18(14)20)22-11-9-19(23)15-3-6-17(7-4-15)24-12-2-10-21/h3-9,11,13,22H,2,10,12H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHVDTIPGOPWJY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)
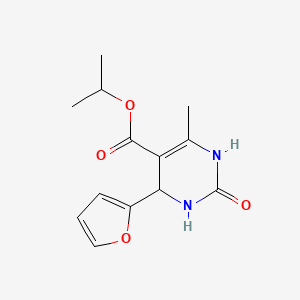

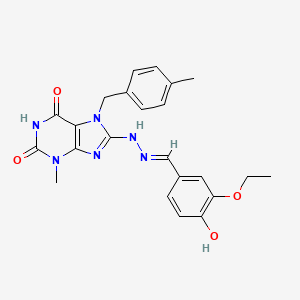

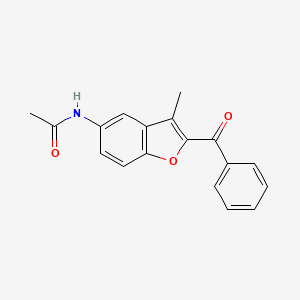
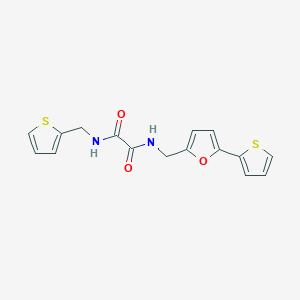
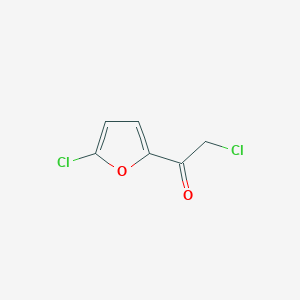

![6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)
